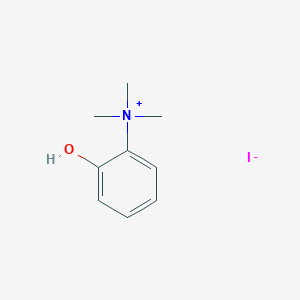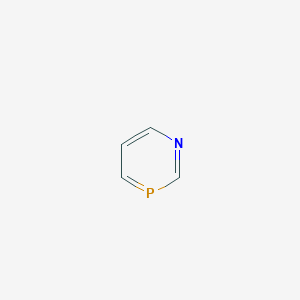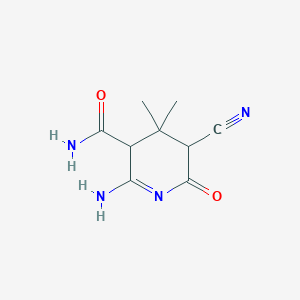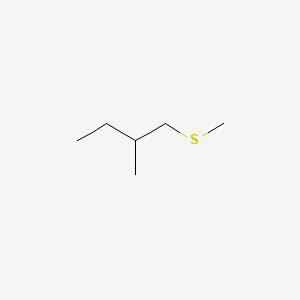
4-(2,2-Diethoxyethoxy)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,2-Diethoxyethoxy)phenol is an organic compound with the molecular formula C12H18O4 and a molecular weight of 226.27 g/mol It is a phenolic compound characterized by the presence of a phenol group substituted with a 2,2-diethoxyethoxy group at the para position
Méthodes De Préparation
The synthesis of 4-(2,2-Diethoxyethoxy)phenol can be achieved through nucleophilic aromatic substitution reactions. One common method involves the reaction of 4-chlorophenol with 2,2-diethoxyethanol in the presence of a base such as potassium carbonate . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography.
Analyse Des Réactions Chimiques
4-(2,2-Diethoxyethoxy)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the phenolic group to a cyclohexanol derivative.
Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, hydrogen gas with metal catalysts for reduction, and alkyl halides or acyl chlorides for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-(2,2-Diethoxyethoxy)phenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s phenolic structure makes it a potential candidate for studying enzyme interactions and inhibition, particularly with enzymes that interact with phenolic substrates.
Medicine: Research is ongoing to explore its potential as an antioxidant or antimicrobial agent, given the known activities of phenolic compounds.
Mécanisme D'action
The mechanism of action of 4-(2,2-Diethoxyethoxy)phenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. Additionally, the compound can undergo redox reactions, contributing to its antioxidant properties .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-(2,2-Diethoxyethoxy)phenol include other phenolic ethers such as 4-(2,2-dimethoxyethoxy)phenol and 4-(2,2-diethoxypropoxy)phenol. These compounds share similar structural features but differ in the nature of the ether substituents. The uniqueness of this compound lies in its specific ether group, which can influence its reactivity and interactions compared to other phenolic ethers .
Propriétés
Numéro CAS |
14353-62-9 |
|---|---|
Formule moléculaire |
C12H18O4 |
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
4-(2,2-diethoxyethoxy)phenol |
InChI |
InChI=1S/C12H18O4/c1-3-14-12(15-4-2)9-16-11-7-5-10(13)6-8-11/h5-8,12-13H,3-4,9H2,1-2H3 |
Clé InChI |
XGQNUBPRWXKKJH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(COC1=CC=C(C=C1)O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


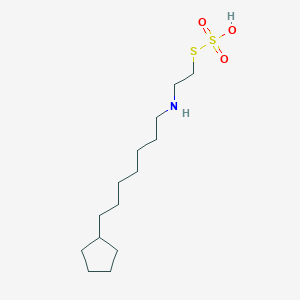
![1-[3-(2-Hydroxynaphthalen-1-ylazo)phenyl]ethanone](/img/structure/B14716452.png)


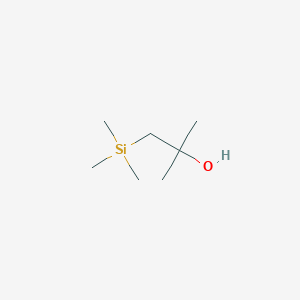



![3,3'-[(4-Methylphenyl)azanediyl]di(propan-1-ol)](/img/structure/B14716523.png)
